molecular formula C14H14N2O3 B5760029 (4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile

(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile

Cat. No. B5760029
M. Wt: 258.27 g/mol
InChI Key: MWUKGCCEWLRQBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile, also known as DODAC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in drug delivery and gene therapy. DODAC is a spirocyclic compound that contains both an indole and a dioxolane moiety, which gives it unique properties that make it suitable for various applications.

Mechanism of Action

The mechanism of action of (4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile is based on its ability to form complexes with negatively charged nucleic acids such as DNA and RNA. These complexes, known as lipoplexes, are taken up by cells through endocytosis and subsequently release their cargo into the cytoplasm. (4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile-based lipoplexes have been shown to efficiently deliver nucleic acids to cells by overcoming the barriers posed by the cell membrane and endosomal compartment.
Biochemical and Physiological Effects:
(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile has been shown to have low toxicity and is well-tolerated by cells and animals. However, it can induce some degree of inflammation and immune response, which can limit its use in certain applications. (4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile-based liposomes have been shown to induce transient inflammation and immune response, which can be mitigated by optimizing the formulation and delivery conditions.

Advantages and Limitations for Lab Experiments

(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile-based liposomes offer several advantages for lab experiments, including high transfection efficiency, low toxicity, and ease of formulation. However, they also have some limitations, such as variability in transfection efficiency depending on the cell type and the need for optimization of formulation and delivery conditions.

Future Directions

Future research on (4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile is focused on improving its efficiency and reducing its toxicity for use in clinical applications. Some potential future directions include the development of novel (4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile derivatives with improved properties, the optimization of formulation and delivery conditions for specific applications, and the use of (4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile-based liposomes for the delivery of other therapeutic agents such as proteins and small molecules.
Conclusion:
In conclusion, (4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in drug delivery and gene therapy. (4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile-based liposomes have been shown to efficiently deliver nucleic acids to cells both in vitro and in vivo, making them a promising tool for gene therapy. Future research on (4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile is focused on improving its efficiency and reducing its toxicity for use in clinical applications.

Synthesis Methods

(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile can be synthesized through a multi-step process that involves the reaction of 2,3-dihydroindole-2-one with ethyl chloroacetate to form a key intermediate. This intermediate is then reacted with 1,3-dioxolane in the presence of a base to form (4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile. The synthesis of (4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile is a challenging process that requires careful optimization of reaction conditions to obtain high yields.

Scientific Research Applications

(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile has been extensively studied for its potential applications in drug delivery and gene therapy. It is commonly used as a cationic lipid in liposomal formulations for the delivery of nucleic acids such as DNA and RNA. (4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile-based liposomes have been shown to efficiently deliver nucleic acids to various cell types both in vitro and in vivo, making them a promising tool for gene therapy.

properties

IUPAC Name

2-(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indole]-1'-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-9-3-4-10(2)12-11(9)14(18-7-8-19-14)13(17)16(12)6-5-15/h3-4H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUKGCCEWLRQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)N(C(=O)C23OCCO3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4',7'-Dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indole]-1'-yl)acetonitrile

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